molecular structure and weight of 3,5-dichloro-N-ethylbenzamide
molecular structure and weight of 3,5-dichloro-N-ethylbenzamide
An In-Depth Technical Guide to the Molecular Structure and Properties of 3,5-dichloro-N-ethylbenzamide
Executive Summary
This guide provides a detailed technical overview of 3,5-dichloro-N-ethylbenzamide, a halogenated aromatic amide of interest in chemical synthesis and materials science. We present its core molecular characteristics, including its precise molecular weight and structural features. This document outlines a robust, field-proven protocol for its synthesis via the amidation of 3,5-dichlorobenzoyl chloride, explaining the mechanistic rationale behind the procedural steps. Furthermore, a comprehensive predictive analysis of its spectroscopic signatures (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) is provided to facilitate its unambiguous identification and characterization in a laboratory setting. This guide is intended for researchers, chemists, and drug development professionals who require a foundational understanding of this compound for application in synthetic chemistry and materials development.
Introduction
Substituted benzamides are a cornerstone of modern chemistry, with their structural motifs present in a vast array of biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] The specific substitution pattern on the aromatic ring and the nature of the amide substituent critically influence the molecule's physicochemical properties and biological activity. The compound 3,5-dichloro-N-ethylbenzamide belongs to this versatile class. The presence of chloro-substituents at the 3 and 5 positions of the benzene ring makes it a valuable and versatile building block for further chemical transformations.[3] This substitution pattern is known to enhance metabolic stability and lipophilicity in drug candidates. The N-ethyl group provides a balance of steric and electronic properties that can be crucial for molecular recognition and binding in biological systems. Understanding the fundamental structure, weight, and synthetic pathways of this compound is therefore essential for its effective utilization as a chemical intermediate in the development of novel active compounds.[3]
Molecular Structure and Physicochemical Properties
Chemical Identity
The unambiguous identification of a chemical entity begins with its fundamental structural and physical constants. 3,5-dichloro-N-ethylbenzamide is defined by its specific arrangement of atoms and the resulting molecular mass.
Structural Visualization
The spatial arrangement of atoms dictates the molecule's reactivity and interactions. The structure consists of a central benzene ring, substituted with two chlorine atoms at the meta positions (3 and 5). This ring is attached to a carbonyl group, which is in turn bonded to a nitrogen atom bearing an ethyl substituent.
Physicochemical Data Summary
The key quantitative data for 3,5-dichloro-N-ethylbenzamide are summarized below. It is important to note that while the molecular formula and weight are definitive, properties such as melting point and solubility are often determined experimentally and can be influenced by purity.
| Property | Value | Source/Note |
| Molecular Formula | C₉H₉Cl₂NO | |
| Molecular Weight | 218.084 g/mol | |
| CAS Number | 33244-93-8 | |
| Appearance | White to off-white crystalline solid | Predicted based on related benzamides[4] |
| Solubility | Soluble in organic solvents (e.g., DCM, ethanol); insoluble in water | Predicted based on related benzamides[3][4] |
| Melting Point | ~100-110 °C | Predicted based on analogues like 3,5-dichloro-N-(1,1-dimethylethyl)benzamide (101 °C)[5] |
Synthesis and Mechanistic Insights
Synthetic Strategy
The most direct and widely adopted method for the synthesis of N-substituted benzamides is the nucleophilic acyl substitution reaction between a benzoyl chloride and a primary or secondary amine.[6] For 3,5-dichloro-N-ethylbenzamide, this involves the reaction of 3,5-dichlorobenzoyl chloride with ethylamine.
Causality of Experimental Design:
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Precursors: 3,5-dichlorobenzoyl chloride is chosen as the acyl donor because the chloride is an excellent leaving group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. Ethylamine serves as the nucleophile, with its lone pair of electrons attacking the carbonyl carbon.
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Base: The reaction generates hydrochloric acid (HCl) as a byproduct. A non-nucleophilic organic base, such as triethylamine or pyridine, is essential to neutralize this acid. Without a base, the HCl would protonate the unreacted ethylamine, converting it into its non-nucleophilic ammonium salt and halting the reaction.
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Solvent: An anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is used to dissolve the reactants without participating in the reaction. The absence of water is critical to prevent the hydrolysis of the highly reactive benzoyl chloride back to benzoic acid.
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Temperature Control: The reaction is typically initiated at a low temperature (0 °C) using an ice bath. This is a crucial control measure to manage the exothermic nature of the reaction, preventing side reactions and ensuring a higher yield of the desired product.
Detailed Experimental Protocol: Synthesis of 3,5-dichloro-N-ethylbenzamide
This protocol is a self-validating system, where successful execution yields the target compound, verifiable by the analytical methods described in Section 5.0.
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Reagent Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dichlorobenzoyl chloride (1.0 eq) in anhydrous dichloromethane (DCM, ~0.5 M).
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Inert Atmosphere: Seal the flask with a septum and place it under an inert atmosphere (e.g., nitrogen or argon).
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Cooling: Immerse the flask in an ice-water bath and stir for 10-15 minutes to bring the solution to 0 °C.
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Addition of Amine and Base: In a separate vial, mix ethylamine (1.1 eq) and triethylamine (1.2 eq). Using a syringe, add this mixture dropwise to the stirred solution of benzoyl chloride over 15-20 minutes. Maintain the temperature at 0 °C throughout the addition.
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Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting benzoyl chloride is consumed (typically 2-4 hours).
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Aqueous Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
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Extraction: Extract the aqueous layer with DCM (3x volume of the initial DCM). Combine the organic layers.
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Washing: Wash the combined organic layers sequentially with 1 M HCl (to remove excess amines), saturated sodium bicarbonate solution (to remove any unreacted acid), and finally with brine (to remove residual water).
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to obtain pure 3,5-dichloro-N-ethylbenzamide.
Workflow Visualization
The synthesis follows a logical progression from starting materials to the final, purified compound.
Spectroscopic and Analytical Characterization
Spectroscopic analysis is non-negotiable for the structural verification and purity assessment of any newly synthesized compound.[2] The following data are predictive, based on the known characteristics of the functional groups and the specific structural motifs of the target molecule.
Predicted Spectroscopic Signatures
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¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (400 MHz, CDCl₃):
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δ ~7.5 ppm (d, 2H): Two aromatic protons ortho to the carbonyl group. They appear as a doublet due to coupling with the single meta proton.
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δ ~7.4 ppm (t, 1H): One aromatic proton para to the carbonyl group. It appears as a triplet due to coupling with the two ortho protons.
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δ ~6.1 ppm (br s, 1H): The amide (N-H) proton. The chemical shift can vary with concentration and solvent. It will likely show coupling to the adjacent CH₂ group (a triplet).
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δ ~3.4 ppm (q, 2H): The methylene (CH₂) protons of the ethyl group, split into a quartet by the adjacent methyl group.
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δ ~1.2 ppm (t, 3H): The methyl (CH₃) protons of the ethyl group, split into a triplet by the adjacent methylene group.
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¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (100 MHz, CDCl₃):
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δ ~165 ppm: Carbonyl carbon (C=O).
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δ ~135-140 ppm: Aromatic carbons attached to chlorine (C-Cl) and the carbonyl group (C-C=O).
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δ ~125-130 ppm: Aromatic carbons bearing a proton (C-H).
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δ ~35 ppm: Methylene carbon (CH₂) of the ethyl group.
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δ ~15 ppm: Methyl carbon (CH₃) of the ethyl group.
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Infrared (IR) Spectroscopy (Solid, KBr or ATR):
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~3300 cm⁻¹: N-H stretching vibration (a sharp to moderately broad peak).
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~3080 cm⁻¹: Aromatic C-H stretching.
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~2970 cm⁻¹: Aliphatic C-H stretching (from the ethyl group).
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~1640 cm⁻¹: C=O stretching (Amide I band), a very strong and sharp absorption.
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~1540 cm⁻¹: N-H bending (Amide II band).
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~800-850 cm⁻¹: C-Cl stretching vibrations.
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Mass Spectrometry (MS-ESI+):
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The molecular ion peak (M⁺) will appear as a characteristic cluster due to the two chlorine isotopes (³⁵Cl and ³⁷Cl). The expected m/z values for [M+H]⁺ would be:
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m/z ~218: Containing two ³⁵Cl atoms.
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m/z ~220: Containing one ³⁵Cl and one ³⁷Cl atom.
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m/z ~222: Containing two ³⁷Cl atoms.
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The relative intensity of these peaks will be approximately 9:6:1, providing a definitive signature for a dichlorinated compound.
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Protocol: Sample Preparation for NMR Analysis
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Weigh approximately 5-10 mg of the purified, dry sample of 3,5-dichloro-N-ethylbenzamide.
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Transfer the sample into a clean, dry NMR tube.
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Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
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Cap the NMR tube and gently agitate or vortex until the sample is fully dissolved.
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The sample is now ready for analysis in an NMR spectrometer.
Conclusion
3,5-dichloro-N-ethylbenzamide is a well-defined chemical compound with a molecular formula of C₉H₉Cl₂NO and a molecular weight of 218.084 g/mol . Its structure, featuring a dichlorinated aromatic ring and an N-ethyl amide group, makes it a valuable intermediate for synthetic applications in medicinal and agricultural chemistry. The synthesis is reliably achieved through a standard amidation reaction, the rationale for which is well-understood and controllable. The predictive spectroscopic data provided herein serve as a robust benchmark for researchers to confirm the identity and purity of this compound, ensuring the integrity of subsequent experimental work.
References
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US Environmental Protection Agency (EPA). 3,5-Dichloro-N-(1,1-dimethylethyl)benzamide Properties. [Link]
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ResearchGate. Synthesis of 3,5-dichlorobenzamide derivatives. [Link]
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ChemBK. 3,5-Dichlorobenzamide. [Link]
